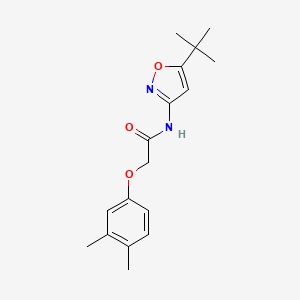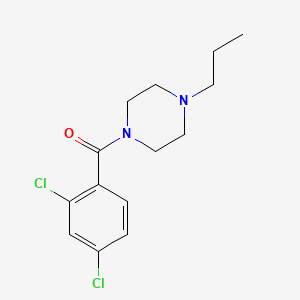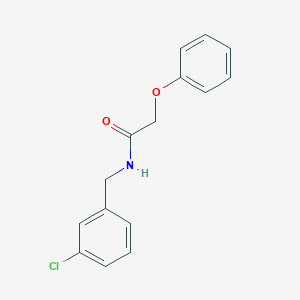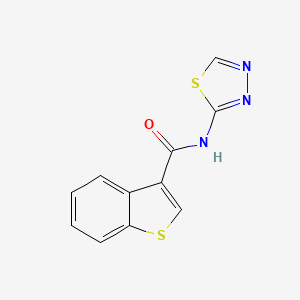![molecular formula C23H30N2O2 B4431908 N-[4-(1-piperidinylcarbonyl)phenyl]-1-adamantanecarboxamide](/img/structure/B4431908.png)
N-[4-(1-piperidinylcarbonyl)phenyl]-1-adamantanecarboxamide
Übersicht
Beschreibung
N-[4-(1-piperidinylcarbonyl)phenyl]-1-adamantanecarboxamide, commonly known as PAC, is a chemical compound that has attracted much attention in the field of scientific research due to its unique properties. PAC is a small molecule that has the potential to interact with a variety of biological targets, making it a valuable tool for studying the mechanisms of action of various biological processes.
Wirkmechanismus
The mechanism of action of PAC is not fully understood, but it is thought to involve the modulation of ion channels and enzymes. PAC has been shown to interact with a variety of ion channels, including voltage-gated calcium channels and TRPV1 channels, which are involved in the regulation of calcium signaling and pain perception, respectively. PAC has also been shown to inhibit the activity of enzymes such as cyclooxygenase-2, which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
PAC has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that PAC can inhibit the production of inflammatory mediators such as prostaglandins and cytokines. PAC has also been shown to inhibit the activity of TRPV1 channels, which are involved in the perception of pain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using PAC in lab experiments is its ability to interact with a variety of biological targets. This makes it a valuable tool for studying the mechanisms of action of various biological processes. However, one limitation of using PAC is its potential toxicity. PAC has been shown to have cytotoxic effects in some cell types, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on PAC. One area of research is the development of PAC-based therapeutics for the treatment of various diseases. Another area of research is the development of PAC analogs with improved pharmacological properties. Additionally, further research is needed to fully understand the mechanisms of action of PAC and its potential applications in scientific research.
Wissenschaftliche Forschungsanwendungen
PAC has been shown to have a variety of applications in scientific research. One of the most promising areas of research is its potential as a therapeutic agent for the treatment of various diseases. PAC has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of conditions such as arthritis and chronic pain.
In addition to its potential therapeutic applications, PAC has also been used as a tool for studying the mechanisms of action of various biological processes. PAC has been shown to interact with a variety of biological targets, including ion channels and enzymes, making it a valuable tool for studying the function of these targets.
Eigenschaften
IUPAC Name |
N-[4-(piperidine-1-carbonyl)phenyl]adamantane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O2/c26-21(25-8-2-1-3-9-25)19-4-6-20(7-5-19)24-22(27)23-13-16-10-17(14-23)12-18(11-16)15-23/h4-7,16-18H,1-3,8-15H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMIGJPRBZKHWFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=C(C=C2)NC(=O)C34CC5CC(C3)CC(C5)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-phenoxy-N-[4-(1-piperidinylcarbonyl)phenyl]propanamide](/img/structure/B4431853.png)



![ethyl 2-[(3,5-dimethylbenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4431868.png)


![N-[1-(2,4-dimethylphenyl)ethyl]-5-methyl-2-thiophenecarboxamide](/img/structure/B4431903.png)

